
(4-(吡啶-4-基氧基)哌啶-1-基)(间甲苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is a synthetic organic compound that features a pyridine ring, a piperidine ring, and a methanone group
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidin-4-ol derivatives, a related class of compounds, have been evaluated for potential treatment of hiv . They have been found to exhibit CCR5 antagonistic activities , suggesting that they may interact with the CCR5 receptor, a coreceptor involved in HIV-1 entry .
Biochemical Pathways
Given the potential interaction with the ccr5 receptor mentioned above, it can be inferred that this compound may influence pathways related to hiv-1 entry into cells .
Result of Action
Related piperidin-4-ol derivatives have been found to exhibit ccr5 antagonistic activities , suggesting that they may inhibit the interaction of HIV-1 with the CCR5 receptor and thus prevent the entry of the virus into cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:
Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-4-yloxy intermediate.
Piperidin-1-yl Substitution: The pyridin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate.
Methanone Formation: Finally, the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate is reacted with m-tolylmethanone to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield alcohol derivatives.
相似化合物的比较
Similar Compounds
(4-(Pyridin-4-yloxy)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of an m-tolyl group.
(4-(Pyridin-4-yloxy)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(3-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-3-2-4-15(13-14)18(21)20-11-7-17(8-12-20)22-16-5-9-19-10-6-16/h2-6,9-10,13,17H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSXDZOYTWCQNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)

![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)
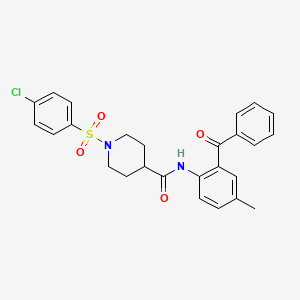
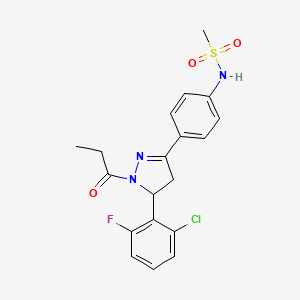
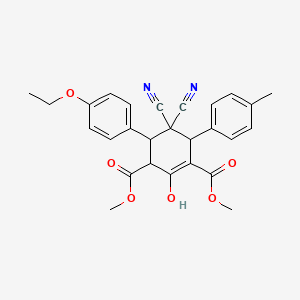
![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)
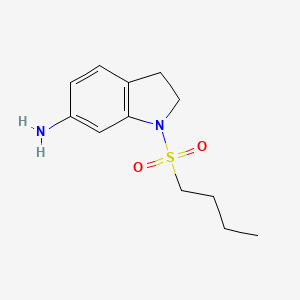
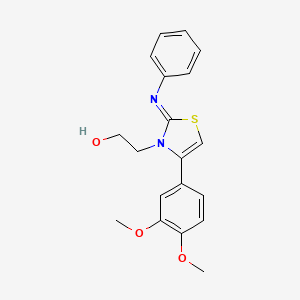
![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)


